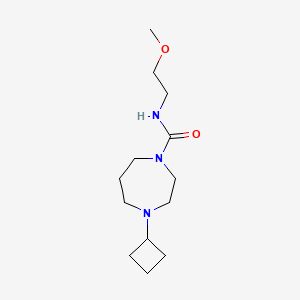

4-cyclobutyl-N-(2-methoxyethyl)-1,4-diazepane-1-carboxamide

Descripción

Propiedades

IUPAC Name |

4-cyclobutyl-N-(2-methoxyethyl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2/c1-18-11-6-14-13(17)16-8-3-7-15(9-10-16)12-4-2-5-12/h12H,2-11H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQZWKGHACFFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCCN(CC1)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-cyclobutyl-N-(2-methoxyethyl)-1,4-diazepane-1-carboxamide is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the diazepane class, characterized by a seven-membered heterocyclic ring containing two nitrogen atoms. Its unique structure includes a cyclobutyl group and a methoxyethyl moiety, which contribute to its distinct chemical properties and potential therapeutic applications.

- Molecular Formula : C13H25N3O2

- Molecular Weight : 255.362 g/mol

- CAS Number : 2320896-16-8

- Purity : Typically ≥95% .

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Diazepane Ring : Cyclization of appropriate precursors (e.g., diamines with dihaloalkanes).

- Introduction of the Cyclobutyl Group : Substitution reactions with suitable cyclobutyl halides.

- N-Methoxyethylation : Using methoxyethyl halides under basic conditions to achieve the final structure .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways associated with mood and anxiety disorders.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic processes or disease pathways.

- Ion Channel Interaction : Modulation of ion channels could affect cellular excitability and neurotransmission .

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound:

- Antimicrobial Activity : Exhibits potential against various bacterial strains, indicating its use in treating infections.

- Antiviral Properties : Preliminary findings suggest efficacy against certain viral pathogens.

- Neuroprotective Effects : Investigated for potential benefits in neurodegenerative diseases due to its ability to modulate neurotransmitter systems .

Case Studies

-

Antimicrobial Efficacy :

- A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus .

-

Neuropharmacological Evaluation :

- In animal models, this compound demonstrated anxiolytic effects comparable to established benzodiazepines but with a potentially lower side effect profile.

- Behavioral tests showed reduced anxiety-like behaviors in rodents after administration .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclobutyl + Methoxyethyl | Antimicrobial, Neuroprotective |

| 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide | Cyclobutyl + Ethyl | Limited antimicrobial activity |

| N-ethyl-1,4-diazepane-1-carboxamide | Ethyl only | Anxiolytic properties |

Q & A

Q. How can researchers optimize the synthesis of 4-cyclobutyl-N-(2-methoxyethyl)-1,4-diazepane-1-carboxamide to maximize yield and purity?

Methodological Answer: Synthetic optimization requires a systematic approach using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while isolating variables affecting cyclobutyl ring formation or carboxamide coupling efficiency . Orthogonal arrays (e.g., Taguchi methods) are particularly useful for robustness testing in multi-step syntheses. Post-reaction purification strategies, such as membrane-based separation (e.g., nanofiltration), can enhance purity by selectively removing unreacted intermediates .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm the cyclobutyl ring’s stereochemistry and methoxyethyl group orientation. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the diazepane ring .

- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-HRMS) validates molecular weight and fragmentation patterns.

- HPLC-PDA/MS: Reverse-phase chromatography with photodiode array detection (PDA) and mass spectrometry ensures purity and identifies degradation products under stress conditions (e.g., thermal, oxidative) .

Q. How should stability studies be designed to assess this compound’s degradation pathways under varying storage conditions?

Methodological Answer: Use accelerated stability protocols (ICH Q1A guidelines) with controlled variables:

- Temperature: 25°C (ambient), 40°C (accelerated).

- Humidity: 60% RH (standard) vs. 75% RH (stress).

- Light Exposure: ICH Q1B photostability testing.

Degradation products are quantified via HPLC-MS, and kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Solid-state stability can be assessed using X-ray diffraction (XRD) to detect polymorphic transitions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding interactions with biological targets (e.g., GPCRs or enzymes)?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions using force fields (e.g., AMBER, CHARMM) to assess binding affinity and conformational stability. Focus on the diazepane ring’s flexibility and cyclobutyl steric effects .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Model electron transfer or covalent binding mechanisms at active sites.

- Free Energy Perturbation (FEP): Calculate relative binding free energies for structure-activity relationship (SAR) optimization .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioactivity or solubility results)?

Methodological Answer:

- Meta-Analysis: Apply statistical frameworks (e.g., Bayesian inference) to reconcile conflicting datasets, weighting studies by sample size and methodological rigor .

- Sensitivity Analysis: Identify outliers or confounding variables (e.g., buffer ionic strength, solvent choice) using multivariate regression .

- Reproducibility Testing: Standardize protocols (e.g., OECD guidelines) for solubility measurements (shake-flask vs. potentiometric methods) .

Q. How can researchers design experiments to elucidate the compound’s metabolic fate in vitro?

Methodological Answer:

- Liver Microsome Assays: Incubate with human/rodent microsomes and NADPH cofactors. Use LC-MS/MS to detect phase I metabolites (oxidation, hydrolysis) .

- Recombinant CYP Enzymes: Identify specific cytochrome P450 isoforms responsible for metabolism.

- Stable Isotope Labeling: Track metabolic pathways using deuterated analogs (e.g., deuterium at the methoxyethyl group) .

Q. What advanced reactor designs are suitable for scaling up the synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Continuous Flow Reactors: Minimize racemization via precise temperature control and short residence times. Ideal for diazepane ring closure steps .

- Microwave-Assisted Synthesis: Enhance cyclobutyl ring formation kinetics through dielectric heating.

- Membrane Reactors: In situ separation of byproducts (e.g., unreacted cyclobutyl precursors) improves yield .

Data Analysis & Interpretation

Q. How can machine learning (ML) models improve reaction condition optimization for this compound?

Methodological Answer:

- Feature Engineering: Train ML algorithms (e.g., random forests, neural networks) on reaction parameters (solvent polarity, catalyst type) and outcomes (yield, enantiomeric excess).

- Active Learning: Iteratively select high-impact experiments based on uncertainty sampling .

- Explainable AI (XAI): Use SHAP values to interpret model predictions and guide mechanistic hypotheses .

Q. What statistical methods are optimal for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.